Cas no 879127-07-8 (EGFR-IN-12)

EGFR-IN-12 Chemical and Physical Properties
Names and Identifiers
-
- EGFR Inhibitor
- EGFR Inhibitor 324674
- N-(3-((6-((3-(Trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide
- N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide
- CyclopropanecarboxaMide, N-[3-[[6-[[3-(trifluoroMethyl)phenyl]aMino]-4-pyriMidinyl]aMino]phenyl]-
- EGFR?Inhibitor
- K00598a
- N-{3-[(6-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}cyclopropanecarboxamide
- GTPL5963
- YUN27078
- EGFR
- EGFR-IN-12
- N-[3-[[6-[[3-(Trifluoromethyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]cyclopropanecarboxamide (ACI)
-
- Inchi: 1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28)
- InChI Key: YOHYSYJDKVYCJI-UHFFFAOYSA-N
- SMILES: O=C(C1CC1)NC1C=C(NC2C=C(NC3C=C(C(F)(F)F)C=CC=3)N=CN=2)C=CC=1
Computed Properties
- Exact Mass: 413.14634470 g/mol
- Monoisotopic Mass: 413.14634470 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 586
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 413.4
- Topological Polar Surface Area: 78.9
- XLogP3: 4.5
EGFR-IN-12 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E440158-1mg |
EGFR Inhibitor |
879127-07-8 | 1mg |
$150.00 | 2023-05-18 | ||
MedChemExpress | HY-17499-5mg |
EGFR-IN-12 |
879127-07-8 | 99.40% | 5mg |
¥1800 | 2024-05-24 | |
DC Chemicals | DC34093-1g |
EGFR inhibitor(YUN27078) |
879127-07-8 | >98% | 1g |
$2200.0 | 2023-09-15 | |
TRC | E440158-2.5mg |
EGFR Inhibitor |
879127-07-8 | 2.5mg |
$293.00 | 2023-05-18 | ||
DC Chemicals | DC34093-250 mg |
EGFR inhibitor(YUN27078) |
879127-07-8 | >98% | 250mg |
$1100.0 | 2022-02-28 | |
MedChemExpress | HY-17499-10mM*1mLinDMSO |
EGFR-IN-12 |
879127-07-8 | 99.40% | 10mM*1mLinDMSO |
¥1980 | 2023-07-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6866-5mg |
EGFR Inhibitor |
879127-07-8 | 98% | 5mg |
¥3061.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5168-25 mg |
EGFR Inhibitor |
879127-07-8 | 99.15% | 25mg |
¥5435.00 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6866-1mg |
EGFR Inhibitor |
879127-07-8 | 98% | 1mg |
¥1058.00 | 2023-09-09 | |
Biosynth | EKB12707-25 mg |
EGFR Inhibitor |
879127-07-8 | 25mg |
$1,407.75 | 2023-01-05 |
EGFR-IN-12 Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate Solvents: Water
Production Method 2
2.1 Reagents: Trifluoroacetic acid Solvents: Dimethylformamide ; rt; overnight, 60 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Production Method 3
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
3.1 Reagents: Hydrochloric acid Solvents: 1-Butanol , Water ; 10 min, 160 °C
Production Method 4
Production Method 5
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Ethanol ; overnight, 80 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Dimethylformamide ; rt; overnight, 60 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
Production Method 6
2.1 Reagents: Hydrochloric acid Solvents: 1-Butanol , Water ; 10 min, 160 °C
Production Method 7
2.1 Reagents: Diisopropylethylamine Solvents: Ethanol ; overnight, 80 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Dimethylformamide ; rt; overnight, 60 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
Production Method 8
2.1 Reagents: Hydrochloric acid Solvents: 1-Butanol , Water ; 10 min, 160 °C
EGFR-IN-12 Raw materials
- Cyclopropanecarboxamide, N-(3-nitrophenyl)-
- N-(3-Aminophenyl)cyclopropanecarboxamide
- 6-Chloro-N-3-(trifluoromethyl)-phenylpyrimidin-4-amine
- Cyclopropanecarbonyl chloride
- 4,6-Dichloropyrimidine
- N-[3-[(6-Chloro-4-pyrimidinyl)amino]phenyl]cyclopropanecarboxamide
EGFR-IN-12 Preparation Products
EGFR-IN-12 Related Literature
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Ibrahim A. Osman,Rezk R. Ayyad,Hazem A. Mahdy New J. Chem. 2022 46 11812
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Kamonpan Sanachai,Thitinan Aiebchun,Panupong Mahalapbutr,Supaphorn Seetaha,Lueacha Tabtimmai,Phornphimon Maitarad,Iakovos Xenikakis,Athina Geronikaki,Kiattawee Choowongkomon,Thanyada Rungrotmongkol RSC Med. Chem. 2021 12 430
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Shidi Xu,Xiaoling Huang,Yufeng An,Xinya Lv,Shan Xu,Linxiao Wang,Wufu Zhu New J. Chem. 2023 47 20405
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Vishnu K. Sharma,Prajwal P. Nandekar,Abhay Sangamwar,Horacio Pérez-Sánchez,Subhash Mohan Agarwal RSC Adv. 2016 6 65725
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Ayah Abdeldayem,Yasir S. Raouf,Stefan N. Constantinescu,Richard Moriggl,Patrick T. Gunning Chem. Soc. Rev. 2020 49 2617
Additional information on EGFR-IN-12
Introduction to EGFR-IN-12 (CAS No. 879127-07-8)
EGFR-IN-12, with the Chemical Abstracts Service (CAS) number 879127-07-8, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). This compound has garnered significant attention in the field of oncology due to its potential therapeutic applications in treating various types of cancer, particularly those driven by mutations in the EGFR gene. The following sections provide a comprehensive overview of EGFR-IN-12, including its chemical properties, mechanism of action, and recent research findings.
Chemical Properties
EGFR-IN-12 is a small molecule inhibitor that belongs to the class of quinazoline derivatives. Its molecular formula is C24H23F3N4O3, and it has a molecular weight of approximately 460.45 g/mol. The compound is characterized by its high solubility in dimethyl sulfoxide (DMSO) and moderate solubility in water, making it suitable for various experimental conditions. The chemical structure of EGFR-IN-12 includes key functional groups that contribute to its binding affinity and selectivity for the EGFR kinase domain.
Mechanism of Action
EGFR-IN-12 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the EGFR kinase domain. This interaction effectively blocks the phosphorylation of tyrosine residues on the receptor, thereby inhibiting downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways are crucial for cell proliferation, survival, and migration, making EGFR-IN-12 a promising candidate for cancer therapy.
Clinical Relevance and Research Findings
The therapeutic potential of EGFR-IN-12 has been extensively studied in preclinical models of cancer. Recent research has demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. A study published in the journal Cancer Research reported that EGFR-IN-12 significantly reduced tumor growth in xenograft models of NSCLC, with minimal toxicity to normal cells.
In addition to its direct antitumor effects, EGFR-IN-12Cancer Research, reported that EGFR-IN-12 significantly reduced tumor growth in xenograft models of NSCLC, with minimal toxicity to normal cells.
In addition to its direct antitumor effects, EGFR-IN-12 has been shown to enhance the efficacy of other anticancer therapies. A study published in the journal Molecular Cancer Therapeutics demonstrated that combining EGFR-IN-12 with standard chemotherapy agents such as cisplatin or paclitaxel resulted in synergistic antitumor activity in both in vitro and in vivo models. This finding suggests that EGFR-IN-12 could be a valuable adjunct therapy in combination regimens for treating advanced cancers.
Safety and Toxicity Profile
The safety profile of EGFR-IN-12 has been evaluated through extensive preclinical studies. These studies have shown that EGFR-IN-12 exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, as with any new therapeutic agent, further clinical trials are necessary to fully assess its safety and efficacy in human patients.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on EGFR-IN-12 highlights its potential as a novel therapeutic agent for treating cancers driven by EGFR mutations. Future studies will focus on optimizing dosing regimens, exploring combination therapies, and conducting phase I/II clinical trials to evaluate its safety and efficacy in human patients. The development of EGFR inhibitors like EGFR-IN-12 represents a significant advancement in targeted cancer therapy, offering new hope for patients with limited treatment options.
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